Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with propargyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A similar compound without the propynyl group, used in similar applications.
4-Methylpiperidine: Another derivative of piperidine with different substituents, used in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxylate moiety. The unique structural characteristics of this compound contribute to its reactivity and biological interactions.
Structural Formula
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. Notably, it has been studied for its role as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters.
Mechanisms include:
- Enzyme Inhibition: The compound may inhibit MAO isoforms, which are crucial in the breakdown of neurotransmitters such as dopamine and serotonin, potentially leading to increased levels of these neurotransmitters in the brain .
- Receptor Binding: Its structural features allow it to bind selectively to certain receptors, modulating their activity and influencing various physiological responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on MAO-B with an IC50 value in the low micromolar range (approximately 4.3 µM) and also affects butyrylcholinesterase (BChE) activity . This dual inhibition suggests potential applications in treating neurodegenerative diseases where both MAO-B and BChE are involved.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of various piperidine derivatives, including this compound, found that compounds with similar structures offered protection against oxidative stress-induced neuronal damage. The study highlighted the importance of the alkyne group in enhancing neuroprotective properties through antioxidant mechanisms .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | MAO-B IC50 (µM) | BChE IC50 (µM) | Notes |
---|---|---|---|
This compound | 4.3 | 8.5 | Dual inhibitor; potential for neuroprotection |
Methyl 1-(prop-2-yn-1-yl)piperidine | N/A | N/A | Lacks specific activity against MAO-B |
Piperine | 7.0 | 20.9 | Known for anti-inflammatory properties |
Applications in Medicinal Chemistry
The compound's ability to inhibit MAO-B and BChE positions it as a promising candidate for developing treatments for conditions like Alzheimer's disease and Parkinson's disease. Its role as a precursor in synthesizing more complex pharmaceuticals further enhances its significance in drug development .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 4-prop-2-ynylpiperidine-4-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-3-4-10(9(12)13-2)5-7-11-8-6-10/h1,11H,4-8H2,2H3 |
InChI Key |
ULSGWTGVFOQQIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)CC#C |
Origin of Product |
United States |
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